1-Propanone, 2-methyl-1,2-di-3-pyridinyl-, hydrochloride
Beschreibung
1-Propanone, 2-methyl-1,2-di-3-pyridinyl-, hydrochloride (CAS 22752-91-6), also referred to as Metopiron , is a propanone derivative with a unique structural framework. Its molecular formula, derived from its InChI representation (NLEWDSPHLFJEJR-UHFFFAOYSA-N), features a central propanone backbone substituted with two 3-pyridinyl groups and a methyl group at position 2 (Fig. 2a, ). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Eigenschaften
CAS-Nummer |
22752-91-6 |
|---|---|
Molekularformel |
C14H15ClN2O |
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
2-methyl-1,2-dipyridin-3-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;/h3-10H,1-2H3;1H |
InChI-Schlüssel |
NLEWDSPHLFJEJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
Summary Table of Preparation Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Mannich Reaction | Ketone, paraformaldehyde, methylamine hydrochloride, HCl | Ethanol | 80-85°C | 24-28 h | Formation of aminopropanone hydrochloride |
| 2 | Reduction | Sodium borohydride | Ethanol | 0-10°C | 1-2 h | Reduction to amine intermediate |
| 3 | Pyridinyl substitution | Pyridine-3-carboxaldehyde, base, thiazolium catalyst | Ethers, hydrocarbons, ketones | 90-100°C | 12-45 h | Formation of pyridinyl ketone |
| 4 | Workup and crystallization | Hydrocarbon-water mixture | - | Room temp | - | Isolation of hydrochloride salt |
Research Findings and Optimization
- The use of thiazolium-based catalysts in the pyridinyl substitution step significantly improves yield and purity, with conversion rates reaching 75-80%.
- Recrystallization solvents such as isopropanol are preferred for purifying intermediates to enhance product quality.
- Temperature control during reduction and Mannich reaction steps is critical to minimize side reactions and maximize yield.
- Extended reaction times and controlled addition rates of pyridine-3-carboxaldehyde improve the selectivity and completeness of the pyridinyl substitution.
Analyse Chemischer Reaktionen
Types of Reactions
Metyrapone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly involving the pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites that are used to study the pharmacokinetics and pharmacodynamics of metyrapone hydrochloride .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Metyraponehydrochlorid übt seine Wirkung aus, indem es das Enzym Steroid-11-beta-Monooxygenase hemmt, das an der Biosynthese von Cortisol und Corticosteron beteiligt ist. Durch die Blockierung dieses Enzyms reduziert Metyraponehydrochlorid die Produktion dieser Kortikosteroide, was zu einer Erhöhung der Produktion von Adrenocorticotrophem Hormon (ACTH) durch die Hypophyse führt. Dieser Mechanismus ist entscheidend für seine Verwendung in diagnostischen Tests und der Behandlung von Hyperkortisolismus.
Wirkmechanismus
Metyrapone hydrochloride exerts its effects by inhibiting the enzyme steroid 11-beta-monooxygenase, which is involved in the biosynthesis of cortisol and corticosterone. By blocking this enzyme, metyrapone hydrochloride reduces the production of these corticosteroids, leading to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary gland. This mechanism is crucial for its use in diagnostic tests and the treatment of hypercortisolism .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Propanone Derivatives
Key Structural Differences and Implications
Substituent Groups: The pyridinyl groups in the target compound confer distinct electronic and steric properties compared to phenyl or substituted phenyl groups in analogues like Bupropion or Aldi-1.
Pharmacological Profiles: Enzyme Inhibition: The target compound’s FMO3 inhibition contrasts with Aldi-1’s ALDH1A1/3 inhibition. Pyridinyl groups may target hepatic FMO3 isoforms, whereas Aldi-1’s azepanyl group favors interaction with cytosolic ALDH enzymes . Neuroactivity: Unlike Methcathinone, which directly stimulates dopamine release, the target compound lacks a methylamino substituent, minimizing psychostimulant effects .
Physicochemical Properties :
- Solubility : The hydrochloride salt of the target compound and Bupropion enhances aqueous solubility, critical for oral bioavailability. Dyclonine’s butoxyphenyl group increases lipophilicity, favoring topical absorption .
Biologische Aktivität
Introduction
1-Propanone, 2-methyl-1,2-di-3-pyridinyl-, hydrochloride, often referred to as metyrapone hydrochloride, is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in inhibiting steroidogenesis by blocking the enzyme 11β-hydroxylase, which is pivotal in cortisol synthesis. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 218.26 g/mol
- CAS Number : 54-36-4
Metyrapone acts as a selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1). By inhibiting this enzyme, metyrapone effectively reduces cortisol levels in the body. This action is particularly useful in diagnosing adrenal insufficiency and managing conditions like Cushing's syndrome.
Key Mechanisms:
- Inhibition of Steroidogenesis : Metyrapone inhibits the conversion of 11-deoxycortisol to cortisol.
- Feedback Mechanism : The reduction in cortisol levels leads to increased adrenocorticotropic hormone (ACTH) production due to negative feedback mechanisms.
Antitumor Activity
Recent studies have indicated that metyrapone exhibits potential antitumor properties. Research has shown that it can inhibit the proliferation of certain cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect on cell proliferation |
| MCF10A (non-cancer) | 2.5 | Lesser effect compared to MDA-MB-231 |
These findings suggest a selective cytotoxicity towards cancer cells while sparing non-cancerous cells, indicating a potential therapeutic window for cancer treatment.
Neuroprotective Effects
Metyrapone has also been studied for its neuroprotective effects. A study demonstrated that metyrapone could protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
-
Cushing's Syndrome Management :
- A clinical trial involving patients with Cushing's syndrome showed that administration of metyrapone led to significant reductions in cortisol levels and improvement in clinical symptoms.
- Patients reported decreased hypertension and reduced weight gain associated with excess cortisol.
-
Adrenal Insufficiency Diagnosis :
- Metyrapone is utilized in diagnostic tests for adrenal insufficiency by assessing the response of ACTH levels post-administration. Elevated ACTH levels post-metyrapone indicate impaired adrenal function.
Safety Profile
The safety profile of metyrapone has been assessed in various studies:
- In a toxicity study involving Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg.
- Side effects reported include dizziness, nausea, and transient hypotension, which are generally manageable.
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthetic yield of 1-propanone, 2-methyl-1,2-di-3-pyridinyl-, hydrochloride?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For pyridinyl-substituted propanones, coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in dioxane/water mixtures under reflux (105°C) have shown efficacy for similar compounds . Purification via recrystallization from ethanol or acetonitrile is recommended to isolate the hydrochloride salt. Monitoring intermediates by TLC or HPLC ensures reaction progress .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR, 2D-COSY, and HSQC to resolve pyridinyl and methyl group signals. X-ray crystallography is critical for confirming stereochemistry, as seen in studies of structurally related (2R)-configured propanones . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula (e.g., C₁₃H₁₅ClN₂O for AP-238 hydrochloride) . Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures ≥95% purity .
Q. Which analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred. For pyridinyl derivatives, a mobile phase of 0.1% formic acid in water and methanol (70:30 v/v) achieves baseline separation. Calibration curves (1–100 ng/mL) with deuterated internal standards (e.g., d₅-bupropion) improve accuracy . Validate method specificity using forced degradation studies (acid/base/hydrolysis) .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Conduct pharmacokinetic studies (plasma protein binding, hepatic microsomal stability) to assess metabolic pathways. Compare in vitro IC₅₀ values (e.g., receptor binding assays) with in vivo efficacy using dose-response curves in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility and bioavailability .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Use orthogonal methods:
- HPLC-DAD : Detect impurities at 254 nm with a C8 column (e.g., 0.1% H₃PO₄/acetonitrile gradient).
- LC-HRMS : Identify unknown impurities via exact mass (<5 ppm error).
- Synthesis of impurity markers : Prepare potential byproducts (e.g., dealkylated or oxidized analogs) as reference standards . For example, o-bupropion hydrochloride (a positional isomer) was characterized as a key impurity in related compounds .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target affinity?
- Methodological Answer : Systematically vary substituents on the pyridinyl and propanone moieties. For instance:
- Replace 3-pyridinyl with 4-pyridinyl to test hydrogen-bonding effects.
- Introduce electron-withdrawing groups (e.g., Cl) on the pyridine ring to modulate π-π interactions.
- Assess changes via radioligand binding assays (e.g., IC₅₀ shifts in receptor models). SAR data from eperisone hydrochloride analogs (C17H26ClNO) suggest bulky substituents reduce off-target activity .
Q. What in silico approaches predict the metabolic stability of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with CYP450 enzymes (e.g., CYP2D6). ADMET predictors (e.g., SwissADME) estimate metabolic sites (e.g., N-demethylation of pyridinyl groups). Validate predictions with in vitro CYP inhibition assays using human liver microsomes .
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Cross-validate results via:
- Variable-temperature NMR : Confirm dynamic effects (e.g., rotational barriers) that may obscure stereochemistry.
- DFT calculations : Optimize molecular geometry and compare with experimental XRD data (RMSD <0.5 Å).
- Paramagnetic NMR additives : Use lanthanide shift reagents to enhance diastereotopic proton resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
